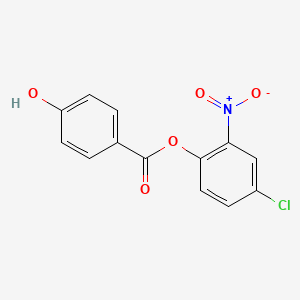
4-Chloro-2-nitrophenyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-nitrophenyl 4-hydroxybenzoate is an organic compound that features both a nitro group and a chloro group attached to a benzene ring, along with a hydroxybenzoate ester. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-chloro-2-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and 4-chloro-2-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted phenyl benzoates.
Reduction: 4-Chloro-2-aminophenyl 4-hydroxybenzoate.
Ester Hydrolysis: 4-Hydroxybenzoic acid and 4-chloro-2-nitrophenol.
Scientific Research Applications
4-Chloro-2-nitrophenyl 4-hydroxybenzoate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and as a model compound for studying ester hydrolysis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitrophenyl 4-hydroxybenzoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The ester bond can be cleaved by hydrolytic enzymes, releasing the active components.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Lacks the ester group but shares the chloro and nitro substituents.
4-Hydroxybenzoic acid: Lacks the chloro and nitro groups but shares the hydroxybenzoate structure.
4-Nitrophenyl 4-hydroxybenzoate: Similar ester structure but without the chloro group.
Properties
CAS No. |
93749-96-3 |
|---|---|
Molecular Formula |
C13H8ClNO5 |
Molecular Weight |
293.66 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C13H8ClNO5/c14-9-3-6-12(11(7-9)15(18)19)20-13(17)8-1-4-10(16)5-2-8/h1-7,16H |
InChI Key |
VUGYVFOYRMSSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)


![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)

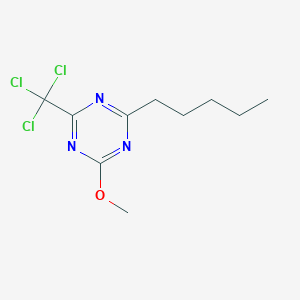
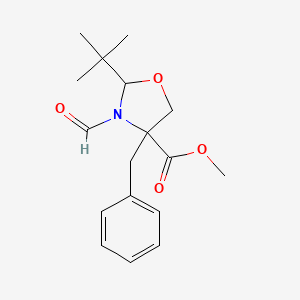
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
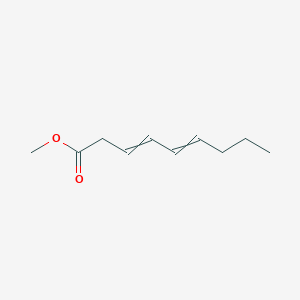

![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
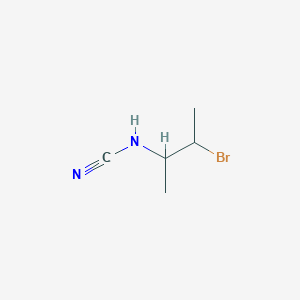
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
